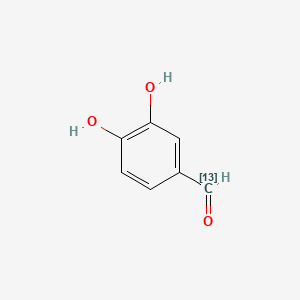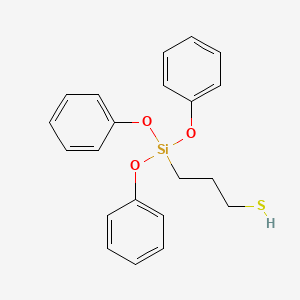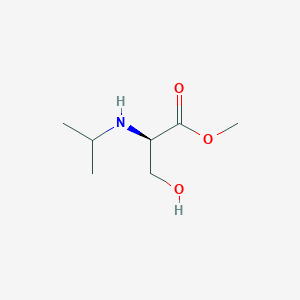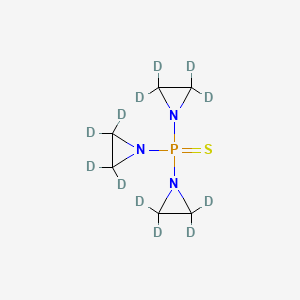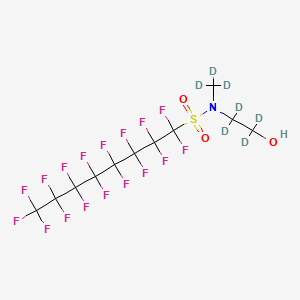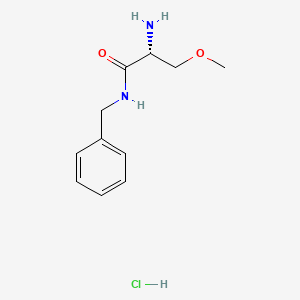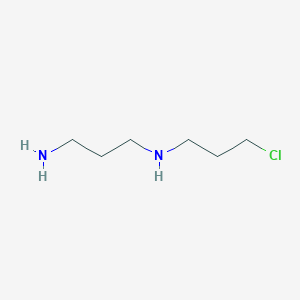
(3-Aminopropyl)(3-chloropropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)(3-chloropropyl)amine is an organic compound that features both an amine and a chloropropyl group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The presence of both amino and chloro groups allows it to participate in a wide range of chemical processes, making it valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(3-chloropropyl)amine typically involves the reaction of 3-chloropropylamine with 3-aminopropylamine. This reaction can be carried out under various conditions, often involving the use of solvents and catalysts to facilitate the process. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Aminopropyl)(3-chloropropyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines, often carried out in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products Formed:
Substitution Reactions: Products include various substituted amines or alcohols.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(3-Aminopropyl)(3-chloropropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Aminopropyl)(3-chloropropyl)amine involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The chloro group can also act as a leaving group, facilitating the formation of new bonds with other molecules. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which determine its behavior in different chemical environments.
Comparación Con Compuestos Similares
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and silanization processes.
3-Chloropropylamine: A simpler analogue with similar reactivity but fewer functional groups.
Uniqueness: (3-Aminopropyl)(3-chloropropyl)amine is unique due to its dual functionality, which allows it to participate in a broader range of chemical reactions compared to simpler analogues. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Propiedades
Fórmula molecular |
C6H15ClN2 |
|---|---|
Peso molecular |
150.65 g/mol |
Nombre IUPAC |
N'-(3-chloropropyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H15ClN2/c7-3-1-5-9-6-2-4-8/h9H,1-6,8H2 |
Clave InChI |
VUFRBPPZZWCOMQ-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CNCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)
